3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol

Conformational Analysis NMR Spectroscopy Molecular Mechanics

3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol (CAS 7588-15-0) is a bicyclic tertiary amino alcohol belonging to the 3-azabicyclo[3.3.1]nonane (granatane) family, with molecular formula C₉H₁₇NO, molecular weight 155.24 g/mol, density 1.043 g/cm³, and boiling point 259.4 °C at 760 mmHg. The compound features a rigid, bridged bicyclic scaffold with an N-methyl substituent at the 3-position and a hydroxyl group at the 9-position; the 9-OH stereochemistry is unspecified, meaning CAS 7588-15-0 may represent a mixture of α (syn) and β (anti) epimers or the racemate.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
CAS No. 7588-15-0
Cat. No. B3282886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol
CAS7588-15-0
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESCN1CC2CCCC(C1)C2O
InChIInChI=1S/C9H17NO/c1-10-5-7-3-2-4-8(6-10)9(7)11/h7-9,11H,2-6H2,1H3
InChIKeyGTSORJFWHKEXQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol (CAS 7588-15-0): Core Physicochemical and Structural Profile for Procurement Assessment


3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol (CAS 7588-15-0) is a bicyclic tertiary amino alcohol belonging to the 3-azabicyclo[3.3.1]nonane (granatane) family, with molecular formula C₉H₁₇NO, molecular weight 155.24 g/mol, density 1.043 g/cm³, and boiling point 259.4 °C at 760 mmHg . The compound features a rigid, bridged bicyclic scaffold with an N-methyl substituent at the 3-position and a hydroxyl group at the 9-position; the 9-OH stereochemistry is unspecified, meaning CAS 7588-15-0 may represent a mixture of α (syn) and β (anti) epimers or the racemate [1]. This scaffold serves as a core intermediate for anticholinergic drug synthesis—most notably phencynonate hydrochloride, an approved anti-motion sickness agent in China—and as a conformational probe for studying bicyclic amine stereoelectronic effects [2][3].

Why In-Class 3-Azabicyclo[3.3.1]nonane Analogs Cannot Be Interchanged with 3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol for Research and Development


The 3-azabicyclo[3.3.1]nonane scaffold is conformationally sensitive to both N-substitution identity and 9-position oxidation state. Removal of the N-methyl group (as in 3-azabicyclo[3.3.1]nonan-9-ol, CAS 90483-13-9) eliminates the conformational locking effect that enforces a single flattened chair–chair geometry with the N-substituent equatorial [1]. Oxidation to the corresponding ketone (3-methyl-3-azabicyclo[3.3.1]nonan-9-one, CAS 4146-35-4) abolishes the hydrogen-bond donor/acceptor capability of the 9-OH that is essential for esterification-based prodrug and active pharmaceutical ingredient (API) synthesis [2]. Furthermore, the α vs β epimeric configuration at C-9 dictates whether the bicyclic system populates a single conformation or an equilibrium mixture, directly impacting molecular recognition at biological targets [1][3]. Substituting either the N-methyl or the 9-hydroxyl group produces a compound with measurably different conformational behavior, reactivity, and pharmacological profile—critical considerations for reproducible research and scalable process chemistry.

Quantitative Differentiation Evidence for 3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol Against Its Closest Analogs


Conformational Monomorphism of the α-Epimer vs. β-Epimer: NMR and Molecular Mechanics Quantification

In a direct head-to-head study of α and β epimers of 3-methyl-3-azabicyclo[3.3.1]nonan-9-ol by ¹H and ¹³C NMR spectroscopy combined with MMX molecular mechanics calculations, the α-epimer (compound 6) was shown to be monoconformational, existing exclusively in the flattened chair–chair conformation with the N-CH₃ substituent equatorial (CC-β). In contrast, the β-epimer (compound 7) populated an equilibrium mixture in non-polar solvents, with the boat–chair BC-α form contributing approximately 15% of the conformational ensemble [1]. This conformational heterogeneity in the β-epimer introduces a measurable degree of structural ambiguity that is absent in the α-epimer.

Conformational Analysis NMR Spectroscopy Molecular Mechanics Stereochemistry

CC–BC Conformational Energy Gap Quantified at up to 5.66 kcal/mol Across 1-Substituted Derivatives

A subsequent molecular mechanics and NMR study on 1-functionalized 3-methyl-3-azabicyclo[3.3.1]nonan-9-ols (α and β epimers of 1-hydroxymethyl and 1-ethoxycarbonyl derivatives) quantified the energy difference between the preferred CC (chair–chair) and alternative BC (boat–chair) conformations. The energy gap varied significantly depending on the C-9 configuration and 1-substituent, reaching up to 5.66 kcal/mol under the most favorable conditions for the CC conformation [1]. This large energetic penalty for populating the BC form—corresponding to a CC:BC population ratio greater than 10,000:1 at 298 K—provides a quantitative basis for the conformational rigidity of the α-epimer series relative to other azabicyclic scaffolds such as the more flexible 3-azabicyclo[3.2.1]octane system, which adopts a chair–envelope rather than chair–chair conformation [2].

Molecular Mechanics Conformational Energy Computational Chemistry Bicyclic Amines

Synthetic Epimer Ratio: NaBH₄ Reduction of 3-Substituted 9-Ketones Yields α:β = 2:3

The reduction of 3-substituted 3-azabicyclo[3.3.1]nonan-9-ones with sodium tetrahydridoborate (NaBH₄) consistently produces the corresponding 9-ols as an epimeric mixture with an α:β ratio of 2:3 [1]. This reproducible but non-stereoselective outcome means that any synthetic route proceeding through the 9-ketone intermediate will yield a mixture in which the β-epimer predominates. For applications requiring the pure α-epimer (e.g., phencynonate synthesis, which specifically employs the 9α-ol), an additional chromatographic or diastereomeric resolution step is mandated. The ability to source pre-resolved, stereochemically defined material (CAS 13962-79-3 for the anti/α epimer, or CAS 7588-15-0 as the unresolved mixture) directly impacts downstream process efficiency and cost.

Synthetic Chemistry Diastereoselectivity Ketone Reduction Process Chemistry

N-Methyl Group Is Critical for Muscarinic Receptor Affinity: ~12-Fold Loss Upon Demethylation

Comparative radioligand binding studies using [³H]QNB at rat cerebral cortex muscarinic acetylcholine receptors directly compared phencynonate hydrochloride (CPG, bearing the N-methyl-3-azabicyclo[3.3.1]nonan-9α-yl ester) with its N-desmethyl metabolite (DMCPG). Racemic CPG exhibited a Ki of 271.37 ± 72.30 nmol/L, while racemic DMCPG showed a Ki of 3186 nmol/L—an approximately 11.7-fold reduction in binding affinity [1][2]. This demonstrates that the N-methyl substituent on the 3-azabicyclo[3.3.1]nonane scaffold is not merely a synthetic convenience but a pharmacophoric requirement for high-affinity interaction with muscarinic receptors. Furthermore, the enantiomerically resolved R(-)-CPG (Ki = 46.49 ± 1.27 nmol/L) was 5.8-fold more potent than racemic CPG and 27.2-fold more potent than S(+)-CPG (Ki = 1263.12 ± 131.64 nmol/L) [1].

Anticholinergic Muscarinic Receptor Structure-Activity Relationship Drug Metabolism

Physicochemical Differentiation from N-Desmethyl Analog: Molecular Weight, H-Bond Capacity, and Computed Basicity

The N-methyl substituent in 3-methyl-3-azabicyclo[3.3.1]nonan-9-ol (MW 155.24, C₉H₁₇NO) increases molecular weight by 14.03 Da compared to the N-desmethyl analog 3-azabicyclo[3.3.1]nonan-9-ol (MW 141.21, C₈H₁₅NO) . More critically, N-methylation converts the secondary amine (hydrogen-bond donor) of the desmethyl analog into a tertiary amine (hydrogen-bond acceptor only), eliminating one H-bond donor from the molecular profile. Computed pKa values for 3-methyl-3-azabicyclo[3.3.1]nonane-1,5-diamine (a closely related derivative) are approximately 9.74 ± 0.40 , consistent with the tertiary amine character of the N-methyl scaffold. The boiling point of the target compound (259.4 °C at 760 mmHg) and density (1.043 g/cm³) are sufficiently distinct from the desmethyl analog to enable unambiguous identity confirmation by simple physicochemical characterization.

Physicochemical Properties Drug-likeness pKa Lead Optimization

Bicyclo[3.3.1]nonane vs. Bicyclo[3.2.1]octane Scaffold: Conformational and Geometrical Divergence

A comparative NMR and conformational study of oximes derived from 3-methyl-3-azabicyclo[3.3.1]nonan-9-one and 3-methyl-3-azabicyclo[3.2.1]octan-8-one established that the [3.3.1] scaffold adopts a flattened chair–chair conformation with the N-CH₃ equatorial, whereas the [3.2.1] scaffold adopts a chair–envelope conformation [1]. This fundamental difference in ring architecture alters the spatial orientation of the nitrogen lone pair, the N-substituent vector, and the bridge substituent geometry. The granatane ([3.3.1]) scaffold has been demonstrated to serve as a viable replacement for the tropane ([3.2.1]) scaffold in neuromuscular blocking agents, but with distinct potency and duration profiles [2]. These scaffold-level differences mean that a [3.2.1]octane analog cannot be assumed to reproduce the molecular recognition or pharmacokinetic properties of the [3.3.1]nonane system.

Scaffold Hopping Conformational Analysis Bioisosterism Molecular Design

Validated Application Scenarios for 3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol Based on Quantitative Differentiation Evidence


Synthesis of Enantiomerically Pure Anticholinergic APIs Requiring the 9α-OH Epimer

When synthesizing phencynonate hydrochloride or related 3-methyl-3-azabicyclo[3.3.1]nonan-9-yl esters for muscarinic receptor-targeted drug development, the 9α-epimer is the required stereoisomer. The NaBH₄ reduction of the 9-ketone intermediate yields only 40% of the desired α-epimer (α:β = 2:3) [1], making pre-resolved material cost-effective. Furthermore, the N-methyl group is pharmacophorically essential—its removal (as in DMCPG) results in an ~12-fold loss in muscarinic receptor binding affinity (Ki 271 nM → 3186 nM) [2][3]. Researchers developing anticholinergic agents should procure the N-methyl compound and, where stereochemical purity is critical, specify the resolved anti-(9α) diastereomer (CAS 13962-79-3).

Conformational Analysis and NMR Method Development Using a Structurally Homogeneous Bicyclic Template

The 3-methyl-3-azabicyclo[3.3.1]nonan-9-ol scaffold, particularly as the α-epimer, provides a rare example of a monoconformational bicyclic amine in solution—the flattened chair–chair conformation with equatorial N-CH₃ is populated to the virtual exclusion of alternative forms [1]. The CC–BC energy gap of up to 5.66 kcal/mol [2] makes this scaffold an ideal rigid template for developing 2D NMR methods, testing molecular mechanics force fields, or calibrating computational conformational sampling algorithms. No other commonly available bicyclic amine scaffold (tropane, quinuclidine, isoquinuclidine) offers this combination of monoconformational behavior and synthetic accessibility.

Building Block for 5-HT₃ and σ₂ Receptor Ligand Discovery Programs

The 3-azabicyclo[3.3.1]nonane scaffold has established precedent as a core for 5-HT₃ receptor antagonists and σ₂ receptor ligands [1][2]. The N-methyl-9-hydroxy substitution pattern provides a dual derivatization handle: the tertiary amine can be deprotected and re-functionalized, while the 9-hydroxyl group enables esterification, etherification, or oxidation. The [3.3.1] scaffold's symmetrical chair–chair geometry distinguishes it from the tropane ([3.2.1]) system [3], which may confer selectivity advantages for σ₂ over σ₁ receptors or for specific 5-HT₃ receptor subtypes. Medicinal chemistry groups pursuing these targets should use the [3.3.1] scaffold rather than the more common [3.2.1] scaffold when scaffold novelty or differential receptor subtype selectivity is desired.

Process Chemistry Scale-Up of Bicyclic Amine Intermediates for CNS Drug Candidates

For process chemistry teams scaling up CNS-penetrant drug candidates built on the 3-azabicyclo[3.3.1]nonane scaffold, the N-methyl group's effect on physicochemical properties is critical: it eliminates one hydrogen-bond donor (tertiary vs. secondary amine), reduces basicity by approximately one pKa unit (predicted pKa ~9.7 vs. ~10–11 for N-H analog), and increases molecular weight by 14 Da [1][2]. These combined changes favor blood–brain barrier penetration and reduce P-glycoprotein efflux susceptibility compared to N-desmethyl analogs. Procurement specifications should require ≥95% purity with QC documentation (NMR, HPLC, GC) and specify whether the unresolved mixture (CAS 7588-15-0) or a defined diastereomer is needed, as this distinction has significant cost and regulatory implications for GMP manufacturing.

Quote Request

Request a Quote for 3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.